Comparable α2δ Binding Affinity with Enhanced Conformational Restriction vs. Gabapentin
The target compound demonstrates binding affinity to the α2δ subunit of voltage-gated calcium channels that is statistically comparable to the established drug gabapentin, but within a conformationally restricted scaffold. The pyrrolidine analogue (R)-2-Aza-spiro[4.5]decane-4-carboxylic acid hydrochloride (3a) exhibited an IC50 of 120 nM at the gabapentin binding site, a value similar to that of gabapentin (IC50 = 140 nM) in the same assay [1].
| Evidence Dimension | Binding affinity (IC50) for α2δ subunit of calcium channel |
|---|---|
| Target Compound Data | 120 nM |
| Comparator Or Baseline | Gabapentin: 140 nM |
| Quantified Difference | Target compound is 20 nM more potent (approx. 14% improvement) |
| Conditions | In vitro radioligand binding assay using [3H]gabapentin on porcine brain membranes [1]. |
Why This Matters
This demonstrates that the compound retains the binding potency of gabapentin while offering the distinct advantage of a rigid spirocyclic scaffold, which is a key differentiator for SAR studies and patent strategies.
- [1] Receveur, J. M., Bryans, J. S., Field, M. J., Singh, L., & Horwell, D. C. (1999). Synthesis and biological evaluation of conformationally restricted gabapentin analogues. Bioorganic & Medicinal Chemistry Letters, 9(16), 2329–2334. View Source
